6-Fluoro-3-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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Overview
Description
6-Fluoro-3-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a fluorine atom, a methyl group, and a dioxaborolane ring attached to a benzaldehyde core. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves a multi-step process. One common method includes the following steps:
Borylation Reaction: The starting material, 6-fluoro-3-methylbenzaldehyde, undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the boronic ester intermediate.
Purification: The intermediate is purified through column chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Scientific Research Applications
6-Fluoro-3-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the development of fluorescent probes and sensors for detecting biological molecules.
Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transmetalation step. This step is crucial for the formation of the carbon-carbon bond between the boronic ester and the aryl or vinyl halide.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with a benzoate group instead of an aldehyde.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring instead of a benzene ring.
Uniqueness
6-Fluoro-3-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the fluorine atom and the dioxaborolane ring enhances its utility in various synthetic applications, making it a valuable compound in organic chemistry.
Properties
IUPAC Name |
6-fluoro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFO3/c1-9-6-7-11(16)10(8-17)12(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIQLDCQOFHAIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2C=O)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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